molecular formula C14H12N2O5S2 B12683644 N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide CAS No. 93778-18-8

N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide

Cat. No.: B12683644
CAS No.: 93778-18-8
M. Wt: 352.4 g/mol
InChI Key: YTQRRMOEFNDDTC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and product purity. The process includes:

    Mixing: Toluene is mixed with nitric acid and sulfuric acid in controlled proportions.

    Nitration: The mixture is subjected to controlled temperature conditions to facilitate the nitration reactions.

    Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive for studying detonation properties and reaction mechanisms.

    Biology: Research on its environmental impact and biodegradation by microorganisms.

    Medicine: Investigations into its potential use in targeted drug delivery systems.

    Industry: Used in demolition and mining activities due to its explosive properties.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition upon initiation, releasing a large amount of energy. The molecular targets and pathways include:

    Decomposition: The nitro groups decompose to form nitrogen gas, carbon dioxide, and water.

    Energy Release: The rapid decomposition releases energy in the form of heat and shock waves.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other similar compounds such as:

    2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of 2,4,6-trinitrotoluene.

    2,4,6-trinitrophenol (picric acid): Similar explosive properties but more sensitive to shock and friction.

    Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): More powerful explosive with different chemical structure and properties.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for various applications.

Properties

CAS No.

93778-18-8

Molecular Formula

C14H12N2O5S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[5-methylsulfonyl-2-(2-nitrophenyl)sulfanylphenyl]formamide

InChI

InChI=1S/C14H12N2O5S2/c1-23(20,21)10-6-7-13(11(8-10)15-9-17)22-14-5-3-2-4-12(14)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

YTQRRMOEFNDDTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])NC=O

Origin of Product

United States

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